molecular formula C21H26 B1308379 2,7-Di-tert-butylfluorene CAS No. 58775-05-6

2,7-Di-tert-butylfluorene

Cat. No.: B1308379
CAS No.: 58775-05-6
M. Wt: 278.4 g/mol
InChI Key: DFZYPLLGAQIQTD-UHFFFAOYSA-N
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Description

2,7-Di-tert-butylfluorene: is an organic compound with the molecular formula C21H26. It is a derivative of fluorene, where two tert-butyl groups are substituted at the 2 and 7 positions of the fluorene ring. This compound is known for its stability and is often used in various chemical applications due to its unique structural properties .

Scientific Research Applications

2,7-Di-tert-butylfluorene has several applications in scientific research:

Safety and Hazards

2,7-Di-tert-butylfluorene should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

2,7-Di-tert-butylfluorene may be used in the preparation of new group 4 metal complexes containing aminofluorenyl ligands . It is also used as an intermediate in the production of organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

2,7-Di-tert-butylfluorene is primarily used as an intermediate in the production of organic light-emitting diodes (OLEDs) . The compound’s primary targets are the organic layers within the OLED, where it plays a crucial role in the emission of light.

Pharmacokinetics

It is soluble in toluene and hot methanol , which can influence its distribution and availability in the manufacturing process of OLEDs.

Result of Action

The incorporation of this compound into OLEDs results in devices that can efficiently emit light when an electric current is applied. This is a result of the compound’s molecular structure and electroluminescent properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored at -20°C and away from heat and oxidizing agents to maintain its stability . Additionally, dust formation should be avoided during handling . These factors can impact the compound’s efficacy in the production of OLEDs.

Biochemical Analysis

Biochemical Properties

2,7-Di-tert-butylfluorene plays a crucial role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . It can modulate the expression of genes related to antioxidant defense mechanisms, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to changes in the conformation of the target molecule, resulting in altered activity. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent and can be observed through histopathological examinations of the affected tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination from the body. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can significantly impact its biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within these compartments can affect its activity and function, contributing to its overall biological impact.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2,7-Di-tert-butylfluorene can be synthesized through two primary methods:

Industrial Production Methods:

The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The reactions are conducted in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

2,7-Di-tert-butylfluorene undergoes various chemical reactions, including:

Major Products Formed:

    Fluorenone Derivatives: Formed through oxidation reactions.

    Halogenated Derivatives: Formed through substitution reactions.

Comparison with Similar Compounds

  • 2,7-Di-tert-butyl-9-fluorenylmethanol
  • 2,7-Di-tert-butyl-9-[(p-chlorophenyl)amino]methylene-fluorene
  • Dihydrocyclohepta[def]fluorene

Comparison:

Properties

IUPAC Name

2,7-ditert-butyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYPLLGAQIQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399195
Record name 2,7-Di-tert-butylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-05-6
Record name 2,7-Di-tert-butylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fluorene (30.4764 g, 183.5928 mmol), FeCl3 (0.5 eq., 14.7517 g) and CS2 (300 ml) were introduced to a three-neck 1 liter flask fitted with a mechanical stirrer and hydrogen chloride trap which had been flame-dried and filled with nitrogen, and stirred. t-BuCl (2.5 eq., 50 ml) was dripped into this solution during 10 minutes. The reaction solution was stirred at room temperature for 7 hours, then water was added to quench the reaction. Next, the organic layer was extracted twice with methylene chloride, the extracted organic layer was washed with saturated salt solution, and dried using MgSO4. The dried solution was filtered, and was concentrated under reduced pressure to give a crude product (49.4598 g, brown solid). This crude product was refined by silica gel column chromatography (hexane), and the target product 2,7-di-t-butylfluorene (43.6058 g, 85%, white solid) was thus obtained. For the reaction, no further purification was carried out, but for measurement of analysis data, a sample which had been recrystallized from EtOH was used.
Quantity
30.4764 g
Type
reactant
Reaction Step One
[Compound]
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FeCl3
Quantity
14.7517 g
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reactant
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Quantity
300 mL
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reactant
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50 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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